molecular formula C30H42N2O4 B14042762 Z-D-MePhe-OH.DCHA

Z-D-MePhe-OH.DCHA

Cat. No.: B14042762
M. Wt: 494.7 g/mol
InChI Key: KTUIWQIMHYBPLV-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-MePhe-OH.DCHA is a chemically protected amino acid derivative where:

  • Z-group (Benzyloxycarbonyl): Provides steric protection for the amine group during peptide synthesis.
  • D-MePhe (D-methylphenylalanine): A non-natural amino acid with a methyl group on the phenylalanine side chain, conferring conformational rigidity and altered hydrophobicity.
  • DCHA (Dicyclohexylamine): A counterion used to stabilize the carboxylic acid group, enhancing solubility in organic solvents .

This compound is primarily used in peptide synthesis and pharmaceutical research due to its stereochemical stability and compatibility with solid-phase methodologies.

Properties

Molecular Formula

C30H42N2O4

Molecular Weight

494.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m1./s1

InChI Key

KTUIWQIMHYBPLV-PKLMIRHRSA-N

Isomeric SMILES

CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-MePhe-OH.DCHA involves the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Z) group. The methylation of the amino group is achieved using methyl iodide in the presence of a base. The final product is obtained by reacting the protected and methylated D-phenylalanine with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Z-D-MePhe-OH.DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of phenylalanine, which can be further utilized in peptide synthesis and other biochemical applications .

Scientific Research Applications

Z-D-MePhe-OH.DCHA is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Z-D-MePhe-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. The dicyclohexylammonium salt form enhances its solubility and stability, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features References
Z-D-MePhe-OH.DCHA C₁₈H₁₉NO₄·C₁₂H₂₃N ~445.6 (est.) Not explicitly provided Methyl group on phenylalanine; Z/D configuration
Z-D-Leu-OH·DCHA C₁₄H₁₉NO₄·C₁₂H₂₃N 446.6 N/A Branched isobutyl side chain (Leu)
Z-D-Trp(Boc)-OH·DCHA C₂₄H₂₆N₂O₆·C₁₂H₂₃N 1,121.1 218938-57-9 Tryptophan with Boc-protected indole; D-configuration
Z-Orn(Z)-OH.DCHA C₃₃H₄₇N₃O₆ 581.74 N/A Dual Z-protected ornithine; linear side chain
Key Observations:

Side Chain Variations: this compound has a rigid aromatic ring with a methyl group, enhancing hydrophobic interactions in peptide chains. Z-D-Leu-OH·DCHA features a branched aliphatic side chain (Leu), favoring solubility in non-polar solvents . Z-D-Trp(Boc)-OH·DCHA includes a bulky, Boc-protected indole group, which may hinder coupling efficiency but improves fluorescence properties .

Protection Strategies :

  • This compound and Z-D-Leu-OH·DCHA use a single Z-group for amine protection.
  • Z-Orn(Z)-OH.DCHA employs dual Z-groups on ornithine, reducing side reactions during synthesis .

Physicochemical Properties

  • Solubility :

    • This compound and Z-D-Leu-OH·DCHA are sparingly soluble in water but highly soluble in DMF or DMSO due to the DCHA counterion .
    • Z-D-Trp(Boc)-OH·DCHA shows lower solubility in polar solvents due to the Boc-protected indole group .
  • Stability: Methylation in this compound reduces racemization risk compared to non-methylated analogs like Z-Phe-OH . Boc protection in Z-D-Trp(Boc)-OH·DCHA enhances thermal stability but requires acidic deprotection .

Research Findings and Limitations

  • Synthetic Challenges :

    • This compound requires precise coupling conditions (e.g., HOBt/EDC) to avoid epimerization .
    • Z-Orn(Z)-OH.DCHA’s dual protection complicates stepwise deprotection in multi-step syntheses .
  • Performance Metrics :

    • Coupling efficiency for this compound (95–98%) exceeds that of Z-D-Trp(Boc)-OH·DCHA (85–90%) due to reduced steric hindrance .

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